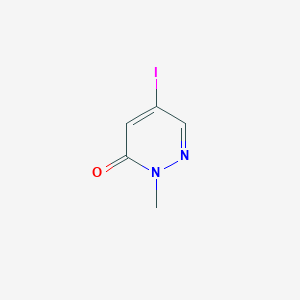

5-iodo-2-methylpyridazin-3(2H)-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-iodo-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-5(9)2-4(6)3-7-8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVTUADLCFBPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Pyridazinone Scaffold and the Strategic Value of 5-iodo-2-methylpyridazin-3(2H)-one

An In-depth Technical Guide to the Synthesis of 5-iodo-2-methylpyridazin-3(2H)-one

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often regarded as a "privileged structure."[1] This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The versatility of the pyridazinone core makes it a foundational element in modern drug discovery and development.

Within this important class of compounds, This compound emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the presence of the iodo-substituent at the C5 position. The carbon-iodine bond is the most reactive among carbon-halogen bonds in metal-catalyzed cross-coupling reactions due to its low bond dissociation energy.[4] This makes the molecule an ideal substrate for introducing a wide variety of functional groups and building molecular complexity through reactions such as Suzuki, Sonogashira, and Heck couplings, as well as cyanation and amination reactions.[5] This guide provides a detailed examination of the primary synthetic pathways to this key intermediate, offering field-proven insights into the causality behind experimental choices and protocols.

Conceptual Framework: Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves considering several key bond disconnections. The most apparent strategies focus on the formation of the C5-I bond at a late stage or building the heterocyclic ring from an already iodinated precursor.

Diagram 1: Retrosynthetic Analysis

A conceptual overview of the primary synthetic strategies for accessing the target molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-iodo-2-methylpyridazin-3(2H)-one: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core and the Strategic Role of 5-iodo-2-methylpyridazin-3(2H)-one

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiovascular, anticancer, and anti-inflammatory properties. The strategic placement of functional groups on this ring system allows for the fine-tuning of a molecule's pharmacological profile. This compound has emerged as a particularly valuable building block in this context. The presence of the iodo group at the C5 position provides a reactive handle for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, making it a key intermediate in the synthesis of complex molecules for drug discovery and development. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

This compound is typically a light brown solid under standard conditions. Its fundamental properties are summarized in the table below. Understanding these characteristics is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 153239-91-9 | [1] |

| Molecular Formula | C₅H₅IN₂O | |

| Molecular Weight | 236.01 g/mol | |

| Appearance | Light brown solid | |

| Melting Point | 179-180 °C | |

| Boiling Point (Predicted) | 236.3 ± 43.0 °C | |

| Density (Predicted) | 2.07 ± 0.1 g/cm³ | |

| pKa (Predicted) | -2.41 ± 0.20 | |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |

-

¹H NMR: Signals corresponding to the N-methyl group and the two protons on the pyridazinone ring.

-

¹³C NMR: Resonances for the five carbon atoms, including the carbonyl carbon, the carbon bearing the iodine, and the N-methyl carbon.

-

IR Spectroscopy: A characteristic absorption band for the carbonyl (C=O) group, typically in the range of 1650-1700 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (236.01 g/mol ).

Synthesis of this compound

The synthesis of this compound is reliably achieved from 4,5-dichloro-2-methyl-2H-pyridazin-3-one. This transformation involves a halogen exchange reaction, where the chloro groups are substituted by iodo groups, followed by a reduction.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure found in the literature.

Materials:

-

4,5-dichloro-2-methyl-2H-pyridazin-3-one

-

57% aqueous hydriodic acid (HI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Deionized water

Procedure:

-

To a suitable reaction vessel, add 4,5-dichloro-2-methyl-2H-pyridazin-3-one (1.55 g, 8.65 mmol) and 57% aqueous hydriodic acid (50 mL).

-

Heat the reaction mixture to 137 °C and stir for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

In a separate beaker, prepare a solution of sodium thiosulfate (20 g) in water (250 mL).

-

Slowly pour the cooled reaction solution into the sodium thiosulfate solution with stirring.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium chloride solution (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To the resulting residue, add a 1:1 mixture of dichloromethane and methanol and grind to induce precipitation.

-

Isolate the yellow powder product by filtration. The reported yield for this procedure is quantitative.

Rationale: The use of hydriodic acid serves as both a source of iodide for the nucleophilic substitution of the chlorine atoms and as a reducing agent. The aqueous workup with sodium thiosulfate is essential to quench any remaining iodine.

Reactivity and Applications in Drug Discovery

The iodine atom in this compound is the key to its synthetic utility, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at the C5 position, a critical step in the development of new drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several important cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridazinone core and various aryl or heteroaryl boronic acids or esters. This is a widely used reaction in medicinal chemistry to construct biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.

Representative Protocol (Adapted from similar iodo-heterocycles):

-

In a reaction vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

-

Add a solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1, 10 mL).

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality: The base is crucial for the transmetalation step, activating the boronic acid. The choice of solvent and ligand can significantly impact the reaction efficiency and substrate scope.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridazinone and a terminal alkyne. The resulting alkynyl-pyridazinones are versatile intermediates that can be further elaborated or may themselves possess biological activity.

Representative Protocol (Adapted from similar iodo-heterocycles):

-

To a dry flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (2-5 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF) and a base, typically an amine such as triethylamine or diisopropylamine (2-3 equivalents).

-

Add the terminal alkyne (1.1-1.2 mmol) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up involves dilution with an organic solvent, filtration to remove solids, and washing the organic phase with aqueous ammonium chloride and brine.

-

Purify the product by column chromatography.

Causality: The copper(I) co-catalyst is essential for the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

The Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the C5 position of the pyridazinone ring. This is particularly useful for synthesizing compounds that can engage in hydrogen bonding interactions with biological targets.

Representative Protocol (Adapted from similar iodo-heterocycles):

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).

-

Add this compound (1.0 mmol) and an anhydrous solvent (e.g., toluene or dioxane).

-

Add the desired amine (1.1-1.5 equivalents).

-

Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purify the product by column chromatography.

Causality: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Logical Relationship of Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pyridazinone-containing molecules. Its straightforward synthesis and the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties and reactivity, as detailed in this guide, will enable researchers to effectively leverage this compound in the design and synthesis of novel therapeutic agents.

References

Unveiling the Therapeutic Potential of 5-iodo-2-methylpyridazin-3(2H)-one: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one scaffold stands as a "wonder nucleus" in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1] This technical guide delves into the potential mechanisms of action of a specific, yet understudied derivative, 5-iodo-2-methylpyridazin-3(2H)-one. While direct experimental evidence for this particular molecule is not yet available in peer-reviewed literature, this document will synthesize the extensive research on the pyridazinone class to propose and explore its most probable biological targets and signaling pathways. By examining the structure-activity relationships and established mechanisms of closely related analogs, we will construct a scientifically-grounded framework for future investigation. This guide will serve as a foundational resource for researchers aiming to elucidate the therapeutic promise of this compound, providing not only a theoretical basis for its action but also a practical roadmap for its experimental validation.

The Pyridazin-3(2H)-one Core: A Privileged Scaffold in Drug Discovery

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. This arrangement confers a unique electronic and structural profile that allows for diverse chemical modifications and interactions with a wide array of biological targets.[2] The versatility of this scaffold is evidenced by the numerous pyridazinone derivatives that have been developed and investigated for various therapeutic applications.[2][3]

The known biological activities of pyridazinone derivatives are remarkably diverse, spanning:

-

Cardiovascular Effects: Many derivatives exhibit vasodilator, antihypertensive, and positive inotropic (cardiotonic) properties.[2][4][5]

-

Anti-inflammatory and Analgesic Activity: A significant number of pyridazinones have demonstrated potent anti-inflammatory and analgesic effects, with some acting as selective COX-2 inhibitors.[1]

-

Anticancer Properties: The pyridazinone core is found in several classes of anticancer agents that target various kinases and other crucial components of cancer cell signaling.[2]

-

Central Nervous System (CNS) Activity: Certain derivatives have been shown to possess antinociceptive and anticonvulsant activities.

Given this established pharmacological profile of the parent scaffold, it is highly probable that this compound will exhibit activity in one or more of these areas. The presence of a methyl group at the 2-position and an iodine atom at the 5-position will undoubtedly influence its pharmacokinetic properties and target-binding affinity, making it a unique entity for investigation.

Postulated Mechanisms of Action for this compound

Based on the extensive literature on pyridazinone derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses are grounded in the known activities of structurally related compounds and provide a solid foundation for experimental exploration.

Cardiovascular Modulation: A Potential Vasodilator and Inotrope

A prominent and well-documented activity of pyridazinone derivatives is their effect on the cardiovascular system.[2][4] Many analogs have been shown to induce vasodilation and exhibit antihypertensive effects.[6] Some also demonstrate positive inotropic effects on cardiac muscle.[5]

Potential Molecular Targets and Signaling Pathways:

-

Phosphodiesterase (PDE) Inhibition: Some pyridazinone-based cardiotonics and vasodilators act by inhibiting phosphodiesterases, particularly PDE3. Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In the heart, this results in a positive inotropic effect. In vascular smooth muscle, it leads to relaxation and vasodilation.

-

Modulation of Calcium Channels: Certain pyridazinone derivatives may directly or indirectly modulate the function of calcium channels in vascular smooth muscle cells, leading to a decrease in intracellular calcium concentration and subsequent vasodilation.

-

Endothelial Nitric Oxide Synthase (eNOS) Activation: Recent studies on novel pyridazin-3-one derivatives have suggested that their vasorelaxant activity may be mediated through the upregulation of eNOS expression and nitric oxide production.[6]

The following diagram illustrates a potential signaling pathway for the cardiovascular effects of this compound, assuming a mechanism involving PDE3 inhibition.

Caption: Postulated cardiovascular mechanism via PDE3 inhibition.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

The pyridazinone scaffold is a well-established pharmacophore for the development of anti-inflammatory agents.[1] Several derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2.[1]

Potential Molecular Targets and Signaling Pathways:

-

COX-1/COX-2 Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Given that vicinally disubstituted pyridazinones have been reported as selective COX-2 inhibitors, this is a highly probable mechanism for this compound.[1]

-

Modulation of Pro-inflammatory Cytokines: Pyridazinone derivatives have been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Some iodinated benzopyrone compounds, which share some structural similarities with the topic compound, have been shown to inhibit PARP, an enzyme involved in DNA repair and inflammatory signaling.[7][8] This presents another intriguing, albeit more speculative, avenue for investigation.

The following diagram illustrates the potential anti-inflammatory mechanism of this compound through COX-2 inhibition.

Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.

Anticancer Potential: Inhibition of Cancer-Related Kinases

The pyridazin-3(2H)-one scaffold has been incorporated into various molecules designed as targeted anticancer agents.[2] These compounds often function by inhibiting specific protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Potential Molecular Targets and Signaling Pathways:

-

Tyrosine Kinase Inhibition: Many pyridazinone derivatives have been developed as inhibitors of various tyrosine kinases, such as B-RAF, Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFR).[2] These kinases are often dysregulated in different types of cancer.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA replication and cell division. Some pyridazinone derivatives have been explored as DHFR inhibitors.[2]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain compounds containing the pyridazinone moiety may interfere with tubulin polymerization.[2]

Experimental Roadmap for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a systematic experimental approach is required. The following outlines a series of in vitro and cell-based assays designed to probe its activity in the cardiovascular, anti-inflammatory, and anticancer arenas.

In Vitro Assays for Target Identification

A panel of in vitro biochemical and enzymatic assays should be the first step to identify direct molecular targets.

| Hypothesized Mechanism | Primary Assay | Secondary/Confirmatory Assays | Key Parameters to Measure |

| Cardiovascular | PDE3 Inhibition Assay | PDE family selectivity profiling | IC50 |

| eNOS Activation Assay | Western blot for phosphorylated eNOS | EC50 | |

| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | Prostaglandin E2 (PGE2) production assay in cells | IC50, Selectivity Index |

| PARP-1 Inhibition Assay | PARP activity assay in cell lysates | IC50 | |

| Anticancer | Kinase Inhibition Panel (e.g., B-RAF, BTK, FGFR) | Individual kinase inhibition assays for hits | IC50 |

| DHFR Inhibition Assay | IC50 | ||

| Tubulin Polymerization Assay | IC50 |

Cell-Based Assays for Functional Characterization

Following target identification, cell-based assays are crucial to understand the functional consequences of target engagement in a more physiological context.

Experimental Workflow for Cell-Based Assays:

Caption: General workflow for cell-based functional assays.

Specific Cell-Based Assays:

-

Cardiovascular:

-

Anti-inflammatory:

-

LPS-stimulated Macrophage Assay: To measure the effect on the production of TNF-α, IL-6, and PGE2 in lipopolysaccharide-stimulated macrophages (e.g., RAW 264.7 cells).

-

NF-κB Reporter Assay: To determine if the anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

-

-

Anticancer:

-

Cancer Cell Line Proliferation/Viability Assays: To screen for antiproliferative activity against a panel of human cancer cell lines (e.g., using MTT or CellTiter-Glo assays).

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: To assess the induction of programmed cell death (e.g., by Annexin V/PI staining).

-

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the pyridazinone scaffold provides a strong foundation for targeted investigation. The hypotheses presented in this guide, centered on cardiovascular, anti-inflammatory, and anticancer activities, offer a logical starting point for a comprehensive research program. The proposed experimental roadmap, from in vitro target screening to cell-based functional assays, provides a clear path forward for uncovering the therapeutic potential of this novel compound. Future studies should also focus on in vivo models to validate the findings from in vitro and cell-based experiments and to assess the pharmacokinetic and safety profiles of this compound. The exploration of this molecule could lead to the development of new and effective therapies for a range of human diseases.

References

- 1. sarpublication.com [sarpublication.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonsteroidal cardiotonics. 3. New 4,5-dihydro-6-(1H-indol-5-yl)pyridazin-3(2H)-ones and related compounds with positive inotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. Regulation of components of the inflammatory response by 5-iodo-6-amino-1,2-benzopyrone, an inhibitor of poly(ADP-ribose) synthetase and pleiotropic modifier of cellular signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-iodo-2-methylpyridazin-3(2H)-one (CAS: 153239-91-9): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazinone Scaffold

The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This six-membered diazine heterocycle is a versatile pharmacophore due to its ability to engage in various biological interactions, leading to a wide spectrum of therapeutic applications.[3] Pyridazinone derivatives have demonstrated significant potential in the development of agents for cardiovascular diseases, cancer, inflammation, and central nervous system disorders.[2][4][5] The inherent chemical reactivity of the pyridazinone core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Within this important class of compounds, 5-iodo-2-methylpyridazin-3(2H)-one emerges as a particularly valuable synthetic intermediate. The presence of an iodine atom at the 5-position provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, making it a cornerstone for building complex molecular architectures in the pursuit of novel drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound, with a focus on its practical application in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 153239-91-9 | [6] |

| Molecular Formula | C₅H₅IN₂O | [6] |

| Molecular Weight | 236.01 g/mol | [6] |

| Appearance | Yellow powder | [6] |

| Storage Temperature | Room Temperature | [6] |

Spectroscopic Characterization

-

¹H NMR: The spectrum would likely show a singlet for the N-methyl group, and two doublets in the aromatic region corresponding to the protons on the pyridazinone ring.

-

¹³C NMR: The carbon spectrum would display signals for the carbonyl group, the iodinated carbon, the other carbons of the pyridazinone ring, and the N-methyl carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Note: Researchers should perform their own full characterization of this compound before use in a synthetic sequence to confirm its identity and purity.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available precursors. A robust and scalable protocol involves the reaction of 4,5-dichloro-2-methyl-2H-pyridazin-3-one with hydriodic acid.[6]

Experimental Protocol: Synthesis from 4,5-dichloro-2-methyl-2H-pyridazin-3-one[6]

This protocol describes a general procedure for the synthesis of 5-iodo-2-methyl-2H-pyridazin-3-one.

Step 1: Reaction Setup

-

To a suitable reaction vessel, add 4,5-dichloro-2-methyl-2H-pyridazin-3-one (1.55 g, 8.65 mmol).

-

Add 57% aqueous hydriodic acid (50 mL).

Step 2: Reaction

-

Heat the reaction mixture to 137°C.

-

Maintain this temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After completion, cool the reaction mixture to room temperature.

-

Prepare a solution of sodium thiosulfate (20 g) in water (250 mL).

-

Pour the cooled reaction solution into the sodium thiosulfate solution to quench the excess iodine.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic phases sequentially with water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain a residue.

Step 4: Purification

-

Grind the resulting residue with a 50:50 solvent mixture of dichloromethane-methanol.

-

Separate the precipitate by filtration to yield 5-iodo-2-methyl-2H-pyridazin-3-one as a yellow powder (3.45 g, quantitative yield).

TLC Conditions:

-

Stationary Phase: Silica gel 60F254

-

Mobile Phase: Dichloromethane-ethyl acetate (70:30)

-

Rf: 0.4

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. This feature makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Caption: Key cross-coupling reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle of various cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridazinone core and a variety of aryl or heteroaryl boronic acids or esters. This is a widely used method for constructing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

-

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the iodopyridazinone with terminal alkynes, leading to the formation of alkynyl-substituted pyridazinones. These products can serve as versatile intermediates for further transformations or as final products with potential biological activity.

-

Heck Coupling: The Heck reaction allows for the arylation of alkenes, providing a route to vinyl-substituted pyridazinones. This reaction is a powerful tool for creating complex olefinic structures.

-

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. It allows for the coupling of the iodopyridazinone with a wide range of primary and secondary amines, providing access to a diverse array of 5-amino-pyridazinone derivatives.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The pyridazinone scaffold is a key component in a multitude of compounds with diverse therapeutic applications, including roles as anticancer and cardiovascular agents.[2][4] The versatility of this compound as a synthetic intermediate makes it a valuable tool in the development of novel drug candidates targeting these and other disease areas.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core functionalized with various aryl and heteroaryl substituents. The ability to introduce these substituents in a controlled and efficient manner is crucial for the exploration of structure-activity relationships (SAR). For instance, this compound can be envisioned as a key starting material in the synthesis of inhibitors for kinases such as DYRK1A, which are implicated in neurodegenerative diseases and cancer.[7]

A hypothetical synthetic route towards a DYRK1A inhibitor could involve a Suzuki coupling of this compound with a suitable boronic acid to install a key pharmacophoric element. This would be followed by further functionalization of the pyridazinone ring to complete the synthesis of the target molecule.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and, most importantly, the reactivity of its carbon-iodine bond in a wide range of palladium-catalyzed cross-coupling reactions, provide a powerful platform for the synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined and reactive intermediates will remain a cornerstone of successful drug development programs. This guide has provided a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound, empowering researchers to leverage its potential in their own discovery efforts.

References

- 1. scribd.com [scribd.com]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 153239-91-9 [chemicalbook.com]

- 7. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 5-iodo-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the spectroscopic data for the heterocyclic compound 5-iodo-2-methylpyridazin-3(2H)-one. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document serves as a comprehensive resource for researchers, offering an in-depth analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by references to established methodologies, ensuring scientific integrity and empowering researchers to confidently utilize this compound in their work.

Introduction

This compound belongs to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The introduction of an iodine atom at the 5-position and a methyl group at the N2-position creates a unique electronic and steric environment, making it a valuable scaffold for the synthesis of novel bioactive molecules. Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unambiguous proof of structure and purity. This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data of this compound, offering insights into the experimental choices and the logic behind the spectral interpretations.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential before delving into the spectroscopic data.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a molecule like this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.

Data Interpretation:

Based on the structure, the following proton signals are expected:

-

N-CH₃: A singlet in the region of 3.5-4.0 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom. The chemical shift is influenced by the electronegativity of the adjacent nitrogen and the overall electronic nature of the pyridazinone ring.

-

Ring Protons: Two signals corresponding to the protons on the pyridazinone ring.

-

H4: A doublet in the aromatic region. Its chemical shift will be influenced by the adjacent carbonyl group and the iodine atom.

-

H6: A doublet in the aromatic region. Its chemical shift will be influenced by the adjacent nitrogen atom.

-

The coupling between H4 and H6 would likely result in a small coupling constant (J), characteristic of a four-bond coupling in a six-membered ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | s | 3H | N-CH₃ |

| ~7.0-7.5 | d | 1H | H4 |

| ~7.8-8.2 | d | 1H | H6 |

Note: The predicted chemical shifts are estimates and the actual experimental values may vary.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The molecule contains five carbon atoms in distinct chemical environments:

-

C=O: The carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

-

C-I: The carbon atom bonded to the iodine (C5) will also be downfield, with its chemical shift influenced by the heavy atom effect of iodine.

-

Ring Carbons (C4, C6): These carbons will appear in the aromatic region of the spectrum. Their precise chemical shifts are determined by the electronic effects of the neighboring substituents.

-

N-CH₃: The methyl carbon will have the most upfield chemical shift, typically in the range of 30-40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C3 (C=O) |

| ~140-150 | C6 |

| ~90-100 | C5 (C-I) |

| ~130-140 | C4 |

| ~35 | N-CH₃ |

Note: The predicted chemical shifts are estimates and the actual experimental values may vary.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data can be obtained using various ionization techniques, with Electron Ionization (EI) or Electrospray Ionization (ESI) being the most common for this type of molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.

Data Interpretation:

The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₅H₅IN₂O), which is approximately 235.95 g/mol . The presence of iodine will result in a characteristic isotopic pattern.

-

Fragmentation Pattern: Common fragmentation pathways for pyridazinone derivatives may include the loss of CO, N₂, or the methyl group. The fragmentation pattern can provide valuable structural information.

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

Data Interpretation:

The IR spectrum reveals the presence of specific functional groups within the molecule.

-

C=O Stretch: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl group of the pyridazinone ring. The exact position of this band can be influenced by conjugation and ring strain.

-

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration will likely appear in the 1200-1350 cm⁻¹ region.

-

C-I Stretch: The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O stretch |

| ~1600-1450 | Medium | C=C and C=N stretches |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950 | Medium-Weak | Aliphatic C-H stretch |

| ~1350-1200 | Medium | C-N stretch |

Note: The predicted frequencies are estimates and the actual experimental values may vary.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive structural characterization of this compound. The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy allows for the unambiguous confirmation of its molecular structure. This detailed guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling them to confidently work with this important heterocyclic compound. The principles of spectral interpretation outlined herein can be applied to the characterization of other novel pyridazinone derivatives, facilitating the advancement of research in this promising area.

An In-depth Technical Guide to 5-iodo-2-methylpyridazin-3(2H)-one as a Pharmaceutical Intermediate

Introduction: The Pyridazin-3(2H)-one Scaffold in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds. Among these, the pyridazin-3(2H)-one core has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and a tunable electronic nature, make it an attractive framework for designing molecules that can effectively interact with various biological targets.

Significance of the Pyridazinone Core

The pyridazinone nucleus is a key component in numerous compounds exhibiting a wide spectrum of pharmacological activities. These include agents targeting cardiovascular diseases, such as vasodilators, as well as molecules with anticancer properties.[1][2] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This has led to the development of pyridazinone-based drugs for a range of therapeutic areas, including inflammation, infectious diseases, and neurological disorders.[3][4][5]

The Role of Halogenated Intermediates in Medicinal Chemistry

Halogenated organic compounds, particularly iodo-derivatives, are of paramount importance in the synthesis of complex molecules. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, is highly susceptible to a variety of chemical transformations. This reactivity makes iodo-substituted intermediates exceptionally valuable in the construction of intricate molecular architectures, most notably through transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are foundational in modern drug discovery, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Introducing 5-iodo-2-methylpyridazin-3(2H)-one: A Versatile Building Block

This compound (CAS No: 153239-91-9) is a key pharmaceutical intermediate that marries the desirable pharmacological properties of the pyridazinone core with the synthetic utility of an iodo-substituent.[6][7] This combination makes it a powerful tool for the synthesis of diverse libraries of compounds for drug discovery programs. The presence of the methyl group at the N2 position prevents tautomerization and provides a fixed point for molecular orientation, while the iodo group at the C5 position serves as a versatile handle for the introduction of various functionalities.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in drug development. Several synthetic strategies can be envisioned, with the choice of route often depending on the availability of starting materials and the desired scale of production.

Primary Synthetic Route: From Dihalogenated Precursors

A common and effective method for the synthesis of this compound involves the reaction of a dihalogenated pyridazinone with a source of iodide.[6]

This transformation proceeds via a nucleophilic substitution reaction where the iodide ion displaces a halogen, typically chlorine, at the C5 position of the pyridazinone ring. The reaction is often carried out at elevated temperatures to overcome the activation energy barrier. The choice of solvent and iodide source can significantly impact the reaction efficiency and yield.

Diagram of the Primary Synthetic Route

Caption: Synthesis of this compound.

Materials:

-

4,5-dichloro-2-methyl-2H-pyridazin-3-one

-

57% aqueous hydriodic acid

-

Sodium thiosulfate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

To a reaction vessel, add 4,5-dichloro-2-methyl-2H-pyridazin-3-one (1.0 eq).

-

Add 57% aqueous hydriodic acid (a suitable volume to ensure complete reaction).

-

Heat the reaction mixture to 137°C and maintain for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Prepare a solution of sodium thiosulfate in water and pour the reaction mixture into it to quench any unreacted iodine.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Triturate the resulting residue with a 1:1 mixture of dichloromethane and methanol to induce precipitation.

-

Collect the solid product by filtration and dry under vacuum to afford this compound.[6]

Alternative Synthetic Strategies

While the displacement of a chloro group is a common method, other synthetic approaches can be considered.

Direct iodination of the 2-methylpyridazin-3(2H)-one precursor is a potential alternative. This would involve the use of an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The regioselectivity of this reaction would be a critical factor to control.

Another approach involves the initial construction of the pyridazinone ring from a suitable γ-keto acid and methylhydrazine, followed by a subsequent iodination step.[8] This multi-step process offers flexibility in the introduction of substituents on the pyridazinone core.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a pharmaceutical intermediate.

Key Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₅H₅IN₂O | [7] |

| Molecular Weight | 236.01 g/mol | [7] |

| CAS Number | 153239-91-9 | [7] |

| Appearance | Yellow powder | [6] |

| Storage | Room temperature, in a dry, dark place | [7] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyridazinone ring. A singlet corresponding to the N-methyl group will be observed in the upfield region.

-

¹³C NMR: The spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift. The carbon atom attached to the iodine will also have a distinct chemical shift.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

Reactivity and Applications in Pharmaceutical Synthesis

The synthetic utility of this compound lies in the reactivity of its carbon-iodine bond, which allows for the facile introduction of a wide range of substituents.

The Carbon-Iodine Bond: A Gateway for Molecular Diversification

The C-I bond in this compound is readily activated by transition metal catalysts, making it an excellent substrate for cross-coupling reactions. This allows for the construction of complex molecules with diverse functionalities, a key strategy in the optimization of lead compounds in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance. This compound is an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups at the C5 position.

Diagram of a Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The introduction of an alkynyl group via Sonogashira coupling can significantly alter the biological activity of a molecule and is a valuable tool in structure-activity relationship studies.

Case Study: Application in the Synthesis of a Kinase Inhibitor

Kinase inhibitors are a major class of targeted cancer therapies. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase. The pyridazinone scaffold has been explored for the development of kinase inhibitors.[4] this compound can serve as a key intermediate in the synthesis of such inhibitors. For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce a specific aryl or heteroaryl group at the C5 position, which is crucial for binding to the target kinase. Further functionalization of the pyridazinone ring could then be performed to optimize the potency and selectivity of the inhibitor.

Safety, Handling, and Storage

Proper safety precautions are essential when handling any chemical intermediate.

Hazard Identification

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, related iodo- and pyridazinone-containing compounds suggest that it should be handled with care.[11] Potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[7] It is important to protect it from moisture and light.

Conclusion: The Future of this compound in Drug Development

This compound stands out as a highly valuable and versatile intermediate in the field of pharmaceutical sciences. Its unique combination of a biologically relevant pyridazinone scaffold and a synthetically tractable iodo-substituent provides a powerful platform for the discovery and development of new drugs. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the journey from a chemical concept to a life-saving medicine. The continued exploration of its reactivity and application in the synthesis of diverse molecular architectures will further solidify its importance in the arsenal of the modern medicinal chemist.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 153239-91-9 [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-iodo-2-methylpyridazin-3(2H)-one

Introduction: The Strategic Importance of 5-Aryl-2-methylpyridazin-3(2H)-ones

The pyridazin-3(2H)-one scaffold is a privileged core in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[1][2][3][4] The strategic functionalization of this heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[5][6]

This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-iodo-2-methylpyridazin-3(2H)-one with a variety of arylboronic acids. The iodo-substituted pyridazinone is an ideal electrophilic partner due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and troubleshooting guidance to ensure successful and reproducible outcomes.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that involves the cross-coupling of an organoboron compound (nucleophile) with an organic halide or pseudohalide (electrophile) in the presence of a palladium catalyst and a base.[5][6] The generally accepted mechanism for the coupling of this compound with an arylboronic acid is depicted below.

Caption: Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

The cycle initiates with the oxidative addition of the this compound to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step, and the high reactivity of the C-I bond facilitates this process.[7] The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium(II) center, a process mediated by the base. Finally, reductive elimination occurs, forming the new carbon-carbon bond of the desired 5-aryl-2-methylpyridazin-3(2H)-one product and regenerating the active palladium(0) catalyst, which re-enters the cycle.[5]

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with various arylboronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents

-

Substrate: this compound (Commercially available or synthesized[8])

-

Coupling Partner: Arylboronic acid (1.2 equivalents)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Base: Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Inert Gas: Nitrogen or Argon

Equipment

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert gas line (manifold or balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The use of a biphasic solvent system is common in Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[6]

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methylpyridazin-3(2H)-one.[8]

Rationale for Experimental Choices and Optimization Parameters

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The table below summarizes the recommended starting conditions and provides guidance for optimization.

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Electrophile | This compound | The C-I bond is highly reactive, facilitating rapid oxidative addition. Brominated analogs can also be used but may require more forcing conditions.[5][6] |

| Nucleophile | Arylboronic Acid (1.2 eq) | A slight excess ensures complete consumption of the more valuable iodo-pyridazinone. Boronic esters can also be used, sometimes offering greater stability. |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | A reliable and commercially available Pd(0) catalyst. For challenging substrates, consider more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or pre-catalysts. |

| Base | K₂CO₃ (3.0 eq) | A moderately strong inorganic base that is effective in promoting transmetalation. Other bases like K₃PO₄ or Cs₂CO₃ can be more effective for less reactive boronic acids.[9] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | A common and effective solvent system. Other options include THF/H₂O, DMF, or toluene, depending on substrate solubility and reaction temperature.[5][6] |

| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. Microwave irradiation can significantly shorten reaction times.[9] |

Troubleshooting Common Side Reactions

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | - Inefficient catalyst activity- Insufficient temperature | - Use a more active ligand/catalyst system.- Ensure the reaction is thoroughly degassed.- Increase the reaction temperature or use microwave heating. |

| Dehalogenation | - Presence of a hydrogen source- Reaction run for too long | - Use a non-protic solvent if possible.- Minimize reaction time once the starting material is consumed.- Use a milder base. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without a reducing agent | - Rigorously degas all solvents and the reaction vessel.- Use a Pd(0) source directly.[5] |

| Protodeboronation | - Harsh reaction conditions (high temp, strong base)- Instability of the boronic acid | - Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ instead of NaOH).- Use a more stable boronic ester (e.g., a pinacol ester).[5] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-methylpyridazin-3(2H)-ones. The protocol detailed in this application note provides a reliable and well-rationalized starting point for researchers in drug discovery and development. By understanding the underlying mechanism and the role of each reaction component, scientists can effectively troubleshoot and optimize this powerful transformation to access a wide array of novel pyridazinone derivatives for biological evaluation.

References

- 1. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 153239-91-9 [chemicalbook.com]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 5-iodo-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core and the Imperative of C-C and C-N Bond Formation

The 2-methylpyridazin-3(2H)-one scaffold is a privileged pharmacophore, forming the structural basis of numerous compounds with a wide array of biological activities. Its presence in medicinal chemistry is significant, with derivatives exhibiting properties ranging from cardiovascular to anticancer effects. The functionalization of this electron-deficient heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

5-iodo-2-methylpyridazin-3(2H)-one serves as a versatile and highly reactive building block for such functionalization. The carbon-iodine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a suite of powerful transformations that enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. The significance of these reactions was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[1]

This guide provides an in-depth technical overview and detailed starting protocols for the three most impactful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this compound. The protocols are designed as robust starting points, grounded in established methodologies for similar electron-deficient heterocyclic systems, and are intended to be optimized for specific substrate combinations.

General Workflow for Palladium-Catalyzed Cross-Coupling

A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. Key considerations include the rigorous exclusion of oxygen and moisture, the choice of an appropriate palladium source and ligand, and careful selection of base and solvent.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[2][3] For this compound, this reaction is invaluable for synthesizing 5-aryl or 5-heteroaryl derivatives. The electron-deficient nature of the pyridazinone ring makes the C5-iodide bond highly susceptible to oxidative addition, the first and often rate-determining step of the catalytic cycle.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyridazinone.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, facilitated by a base.

-

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields in Suzuki couplings.[4] This protocol is adapted from successful couplings on chloropyridazinone systems and is a robust starting point.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (or boronate ester)

-

Palladium catalyst: SPhos-Pd-G2 or Pd(PPh₃)₄

-

Ligand (if not using a pre-catalyst): SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Base: Potassium fluoride (KF) or Cesium carbonate (Cs₂CO₃)

-

Solvent: Anhydrous 1,4-dioxane

-

Microwave vial with stir bar

-

Microwave reactor

Procedure:

-

To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (e.g., SPhos-Pd-G2, 2-5 mol%), and the base (e.g., KF, 3.0 equiv).

-

Seal the vial with a cap.

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

-

Place the vial in the microwave reactor and irradiate at 120-140°C for 20-40 minutes.

-

Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Key Parameter Optimization

| Parameter | Reagent/Condition | Rationale & Considerations |

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos-Pd-G2 | The choice of catalyst is crucial. For electron-deficient heterocycles, electron-rich, bulky phosphine ligands like SPhos are often superior.[4] |

| Ligand | SPhos, XPhos, PPh₃ | Ligands stabilize the Pd(0) species and facilitate oxidative addition and reductive elimination. Bulky ligands can promote the desired reaction pathway. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact yield; KF and Cs₂CO₃ are often effective for pyridazinone systems.[4] |

| Solvent | 1,4-Dioxane, Toluene, DME/H₂O | Aprotic polar solvents like 1,4-dioxane are generally effective. The addition of water can sometimes be beneficial, especially with inorganic bases like K₂CO₃.[5] |

| Temperature | 80-140°C | Higher temperatures are often required, especially for less reactive coupling partners. Microwave heating can provide rapid and uniform heating.[4] |

Sonogashira Coupling: Crafting C(sp²)-C(sp) Bonds

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[6][7] This reaction is particularly useful for introducing rigid alkyne linkers into the pyridazinone core, a common strategy in medicinal chemistry to probe spatial requirements of binding pockets.

Mechanistic Rationale

The Sonogashira coupling uniquely employs a dual-catalyst system, with palladium and copper working in concert.

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the iodo-pyridazinone to a Pd(0) complex.

-

Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

Caption: Interlocking catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Protocol 2: Conventional Heating Sonogashira Coupling

This protocol is adapted from procedures for other electron-deficient bromo-heterocycles and serves as an excellent starting point.[8][9]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst: PdCl₂(PPh₃)₂ or Pd(OAc)₂

-

Copper(I) co-catalyst: Copper(I) iodide (CuI)

-

Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous DMF or THF

-

Schlenk tube or round-bottom flask with condenser

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (3-10 mol%).

-

If using a Pd(II) source like Pd(OAc)₂, add the phosphine ligand (e.g., PPh₃, 4-10 mol%).

-

Add this compound (1.0 equiv).

-

Add the degassed solvent (e.g., DMF) via syringe.

-

Add the base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.

-

Heat the reaction mixture to 60-100°C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Key Parameter Optimization

| Parameter | Reagent/Condition | Rationale & Considerations |

| Palladium Source | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PdCl₂(PPh₃)₂ is a common, reliable pre-catalyst. Pd(OAc)₂ requires an external phosphine ligand. |

| Copper Source | CuI | CuI is the standard co-catalyst, essential for activating the alkyne. Its exclusion leads to the much slower "copper-free" Sonogashira.[10][11] |

| Base | Et₃N, DIPEA, Piperidine | An amine base is required to neutralize the HX by-product and facilitate the formation of the copper acetylide.[7] |

| Solvent | DMF, THF, Acetonitrile | Aprotic polar solvents are typically used to ensure solubility of all components. |

| Temperature | Room temp. to 100°C | Mild conditions are often sufficient, but heating may be required for less reactive substrates.[8] |

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging.[12][13] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[14] For the pyridazinone core, this reaction opens the door to novel 5-amino derivatives, which are of high interest in drug discovery.

Mechanistic Rationale

The mechanism is analogous to other palladium-catalyzed cross-couplings but involves the formation of a palladium-amide intermediate.

-

Oxidative Addition: Pd(0) inserts into the C-I bond of the iodo-pyridazinone.

-

Amide Formation: The amine displaces the iodide ligand on the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: This key step forms the desired C-N bond and regenerates the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 3: General Buchwald-Hartwig Amination

This protocol is based on conditions known to be effective for the amination of various aryl halides, including electron-deficient systems.[15][16]

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst: Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand: XPhos or RuPhos

-

Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Solvent: Anhydrous toluene or 1,4-dioxane

-

Schlenk tube or sealed vial

Procedure:

-

In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2.5-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

-

Add this compound (1.0 equiv).

-